molecular formula C21H26FN3O5S2 B11340610 1-[(4-fluorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide

Cat. No.: B11340610
M. Wt: 483.6 g/mol
InChI Key: WOOSKJXRJATGNU-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps include:

    Formation of the Fluorophenyl Intermediate: This involves the reaction of 4-fluorobenzene with suitable reagents to introduce the methanesulfonyl group.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the fluorophenyl intermediate with the piperidine ring and other substituents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of action of various biological processes.

Medicine: In medicinal chemistry, 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-4-CARBOXAMIDE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various applications, including as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-1-METHYLPIPERIDINE: This compound shares the fluorophenyl and piperidine moieties but differs in other substituents.

    N-{4-(4-FLUOROPHENYL)-5-FURYL-6-(1-METHYL ETHYL)PYRIMIDIN-2-YL}-N-METHYL METHANESULFONAMIDE: This compound has a similar fluorophenyl group but a different core structure.

Uniqueness: 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H26FN3O5S2

Molecular Weight

483.6 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[3-[methyl(methylsulfonyl)amino]phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H26FN3O5S2/c1-24(31(2,27)28)20-5-3-4-19(14-20)23-21(26)17-10-12-25(13-11-17)32(29,30)15-16-6-8-18(22)9-7-16/h3-9,14,17H,10-13,15H2,1-2H3,(H,23,26)

InChI Key

WOOSKJXRJATGNU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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